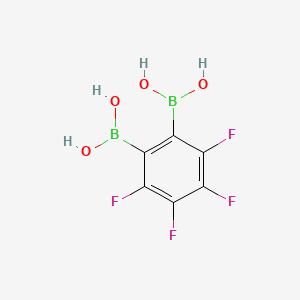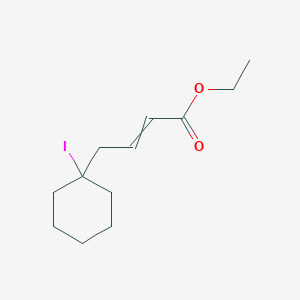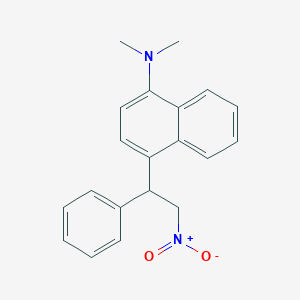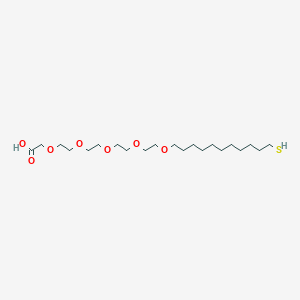![molecular formula C11H11ClO3S B14211600 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate CAS No. 748801-15-2](/img/structure/B14211600.png)
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and an acetyl group attached to a phenyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate typically involves multiple steps, starting with the preparation of the phenyl acetate backbone. One common method involves the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting phenyl acetate is then subjected to further reactions to introduce the chloro and methylsulfanyl groups.
Acetylation of Phenol: Phenol is reacted with acetic anhydride in the presence of sulfuric acid to form phenyl acetate.
Chlorination: The phenyl acetate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroacetylphenyl acetate: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-Methylsulfanylacetylphenyl acetate:
4-[Chloro(methylsulfanyl)acetyl]phenol: Similar structure but with a hydroxyl group instead of the acetate group, leading to different chemical properties.
Uniqueness
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate is unique due to the presence of both chloro and methylsulfanyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.
Propiedades
Número CAS |
748801-15-2 |
|---|---|
Fórmula molecular |
C11H11ClO3S |
Peso molecular |
258.72 g/mol |
Nombre IUPAC |
[4-(2-chloro-2-methylsulfanylacetyl)phenyl] acetate |
InChI |
InChI=1S/C11H11ClO3S/c1-7(13)15-9-5-3-8(4-6-9)10(14)11(12)16-2/h3-6,11H,1-2H3 |
Clave InChI |
BTOGHNVTWIHHKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(=O)C(SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)

![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)




